molecular formula C16H14F3N3O4S B605001 5-Hydroxylansoprazole sulfone CAS No. 131927-00-9

5-Hydroxylansoprazole sulfone

Cat. No. B605001
M. Wt: 401.36
InChI Key: FJCXMOYNXRDYCX-UHFFFAOYSA-N
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Description

5-hydroxylansoprazole is an in vitro metabolism-dependent inhibitor of CYP2C19.

Scientific Research Applications

1. Chromatographic Analysis and CYP2C19 Activity Measurement

5-Hydroxylansoprazole sulfone, a major metabolite of lansoprazole, plays a significant role in chromatographic analysis and the measurement of cytochrome P450 2C19 (CYP2C19) activity. Uno et al. (2005) developed a high-performance liquid chromatography (HPLC) method for determining lansoprazole and its metabolites, including 5-hydroxylansoprazole and lansoprazole sulfone, in human plasma. This technique is crucial for therapeutic drug monitoring and pharmacokinetic studies, providing a useful tool for measuring CYP2C19 activity (Uno et al., 2005).

2. Investigation of Metabolic Pathways

5-Hydroxylansoprazole sulfone is instrumental in understanding the metabolic pathways of lansoprazole. Studies have identified human liver cytochrome P450 enzymes responsible for the biotransformation of lansoprazole to its main metabolites, including the sulfone and hydroxy derivatives. Pichard et al. (1995) identified that P450 3A4 is a major enzyme involved in the production of the sulfone of lansoprazole, contributing significantly to understanding lansoprazole's oxidative metabolism (Pichard et al., 1995).

3. Pharmacokinetic and Genotypic Associations

The metabolite is also essential in pharmacokinetic studies. Xu et al. (2010) investigated the effects of CYP2C19 activity on the pharmacokinetics of lansoprazole and its active metabolites, including 5-hydroxylansoprazole and lansoprazole sulfone, in healthy subjects. Their research highlighted significant differences in pharmacokinetic parameters based on CYP2C19 genotypes (Xu et al., 2010).

4. Analytical Method Development in Pharmacological Studies

Dong (2012) established an HPLC-MS/MS method for determining 5-hydroxylansoprazole/lansoprazole sulfone, optimizing conditions for rat liver microsomes. This method is suitable for drug interaction studies involving lansoprazole (Dong, 2012).

5. Stereoselective Metabolism Studies

5-Hydroxylansoprazole sulfone aids in understanding the stereoselective properties of lansoprazole metabolism. Katsuki et al. (2001) examined the stereoselective metabolism of lansoprazole, focusing on the formation of its main metabolites, including 5-hydroxylansoprazole, in human liver microsomes. This study provided insights into the role of specific P450 isoforms in the metabolism of lansoprazole (Katsuki et al., 2001).

properties

CAS RN

131927-00-9

Product Name

5-Hydroxylansoprazole sulfone

Molecular Formula

C16H14F3N3O4S

Molecular Weight

401.36

IUPAC Name

1H-Benzimidazol-6-ol, 2-(((3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl)methyl)sulfonyl)-

InChI

InChI=1S/C16H14F3N3O4S/c1-9-13(20-5-4-14(9)26-8-16(17,18)19)7-27(24,25)15-21-11-3-2-10(23)6-12(11)22-15/h2-6,23H,7-8H2,1H3,(H,21,22)

InChI Key

FJCXMOYNXRDYCX-UHFFFAOYSA-N

SMILES

OC1=CC=C2N=C(S(=O)(CC3=NC=CC(OCC(F)(F)F)=C3C)=O)NC2=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

5-Hydroxylansoprazole sulfone;  AG-1909;  AG 1909;  AG1909

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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